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molecular formula C12H13NO B8307138 4-(2-Phenylethenyl)-3-buten-2one 2-oxime

4-(2-Phenylethenyl)-3-buten-2one 2-oxime

Cat. No. B8307138
M. Wt: 187.24 g/mol
InChI Key: GJVIAABVIGDQLQ-UHFFFAOYSA-N
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Patent
US06177462B1

Procedure details

In a 250 ml single neck flask was charged 5.28 g (30 mmoles, 1.0 eq.) of 4-(1-naphthyl)-3-buten-2-one and 5.2 g (75.4 mmoles, 2.5 eq) of hydroxylamine hydrochloride and 6 g of 50% sodium hydroxide (75 mmoles, 2.5 eq) and 100 ml of methanol. The reaction mixture was stirred at reflux for 2 hours. The reaction mixture was concentrated, diluted with water (50 ml), and then extracted with ethyl acetate (2×50 ml). The organic phase was dried and concentrated, to obtain 3.4 of 4-(2-phenylethenyl)-3-buten-2one 2-oxime (E/Z mixture of isomers) as an oil in 60.6% yield.
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=[CH:12]C(=O)C)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Cl.[NH2:17][OH:18].[OH-].[Na+]>CO>[C:5]1([CH:4]=[CH:3][CH:2]=[CH:1][C:11](=[N:17][OH:18])[CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.28 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=CC(C)=O
Name
Quantity
5.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC=CC(C)=NO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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